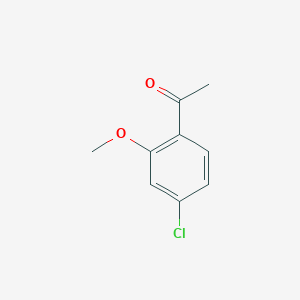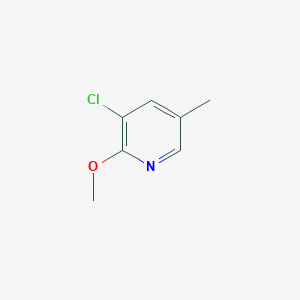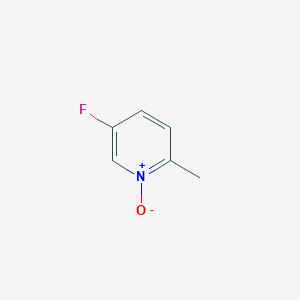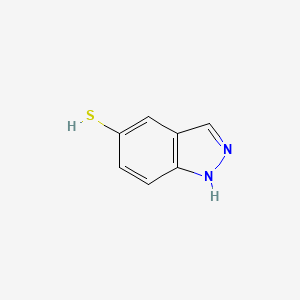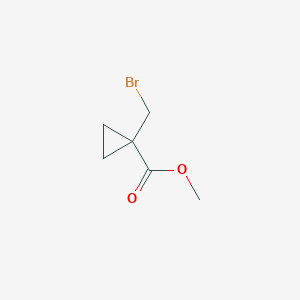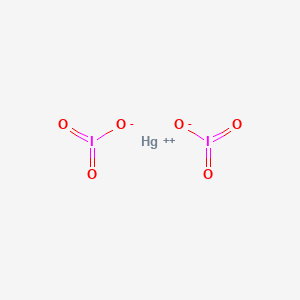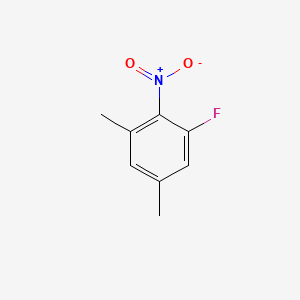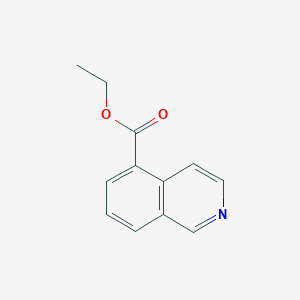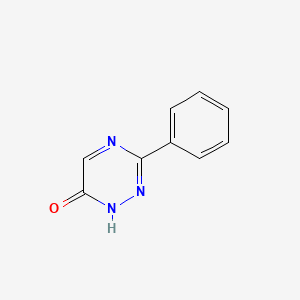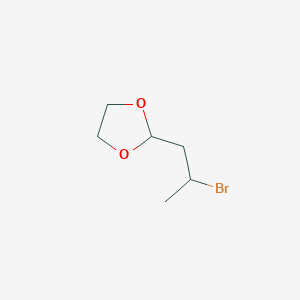
2-(2-Bromopropyl)-1,3-dioxolane
Übersicht
Beschreibung
“2-(2-Bromopropyl)-1,3-dioxolane” is likely a brominated organic compound. It probably contains a dioxolane group (a cyclic ether with the formula (CH2)2O2CH2) and a bromopropyl group (a three-carbon chain with a bromine atom attached) .
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromopropyl)-1,3-dioxolane” are not available, brominated compounds are often synthesized by reacting the corresponding alcohol with a brominating agent .Molecular Structure Analysis
The molecular structure of “2-(2-Bromopropyl)-1,3-dioxolane” would likely include a three-carbon chain attached to a bromine atom and a dioxolane ring .Chemical Reactions Analysis
Brominated compounds can participate in various chemical reactions, including substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromopropyl)-1,3-dioxolane” would depend on its specific structure. Brominated compounds are often dense, colorless liquids .Wissenschaftliche Forschungsanwendungen
1. Applications in Organic Synthesis and Reaction Mechanisms 2-(2-Bromopropyl)-1,3-dioxolane has been a subject of interest in organic synthesis and the study of reaction mechanisms. The reaction of Grignard reagents with 1,3-dioxolanes, for instance, reveals the influence of solvation and showcases kinetic and mechanistic details. Such studies help understand the reactivity and stability of compounds like 2-(2-Bromopropyl)-1,3-dioxolane under different conditions, contributing to the broader field of organometallic chemistry (Westera, Blomberg, & Bickelhaupt, 1974).
2. Renewable Energy and Fuel Additives Research has explored the potential of dioxolanes, similar to 2-(2-Bromopropyl)-1,3-dioxolane, as components in renewable fuels. For instance, the conversion of biomass sugars into 2,3-butanediol and its subsequent transformation into dioxolane mixtures presents an opportunity for sustainable fuel additives and solvents. These mixtures have been evaluated for their physical properties, such as high octane ratings and low water solubility, making them promising candidates for gasoline blending components or industrial solvents (Harvey, Merriman, & Quintana, 2016).
3. Polymer Chemistry and Material Science 2-(2-Bromopropyl)-1,3-dioxolane and related compounds find applications in the field of polymer chemistry. The synthesis and characterization of polymers based on derivatives of dioxolane have been extensively studied. These polymers demonstrate interesting properties like high water absorption capacity and good viscosification, making them valuable in various industrial applications (Kumar & Negi, 2015).
4. Advanced Synthesis Techniques Advanced synthesis techniques involving 2-(2-Bromopropyl)-1,3-dioxolane have been documented, showcasing the compound's versatility in synthetic chemistry. Procedures for preparing key intermediates and final products through multiple reaction steps involving dioxolane derivatives highlight the compound's utility in complex synthetic routes (Carlson et al., 2011).
5. Energy Storage Applications The stability and reactivity of 1,3-dioxolane derivatives, including compounds related to 2-(2-Bromopropyl)-1,3-dioxolane, are critical in applications like rechargeable lithium batteries. The study of electrolytes based on these compounds, especially their interaction with other components like LiAsF6, offers insights into improving the performance and stability of energy storage systems (Goldman, Dominey, & Koch, 1989).
6. Material Properties and Applications The structural and physical properties of 1,3-dioxolane derivatives are of significant interest in material science. Research into the properties of these compounds, such as dielectric anisotropy and optical characteristics, contributes to the development of advanced materials with potential applications in liquid crystal displays and other electronic devices (Chen et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Brominated compounds like this are often used in organic synthesis to introduce specific functional groups .
Mode of Action
The mode of action of 2-(2-Bromopropyl)-1,3-dioxolane is likely to involve electrophilic substitution reactions, as is common with brominated compounds . In such reactions, the bromine atom acts as a leaving group, allowing the compound to form a bond with its target .
Biochemical Pathways
It’s worth noting that brominated compounds are often involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The physical properties of the compound, such as its boiling point of 59-60°c and density of 131 g/cm3 at 20°C, may influence its bioavailability .
Result of Action
As a brominated compound, it is likely to be involved in the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-(2-Bromopropyl)-1,3-dioxolane. For instance, its boiling point suggests that it would be a liquid at room temperature, which could influence its stability and reactivity .
Eigenschaften
IUPAC Name |
2-(2-bromopropyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(7)4-6-8-2-3-9-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIWPLUCPRZQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1OCCO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620093 | |
| Record name | 2-(2-Bromopropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromopropyl)-1,3-dioxolane | |
CAS RN |
106334-26-3 | |
| Record name | 2-(2-Bromopropyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromopropyl)-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


